rac-[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride, cis
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Overview
Description
rac-[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride, cis: is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(2R,3R)-1,2-dimethylpyrrolidin-3-yl]methanol hydrochloride, cis typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of suitable precursors to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of 1,4-diketones with ammonia or primary amines.
Introduction of Methyl Groups: The next step involves the introduction of methyl groups at the 1 and 2 positions of the pyrrolidine ring. This can be done using methylating agents such as methyl iodide in the presence of a base.
Hydroxymethylation: The hydroxymethyl group is introduced at the 3 position of the pyrrolidine ring through a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxymethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, resulting in the formation of fully saturated pyrrolidine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxymethyl group, where it can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Fully saturated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the study of stereochemistry and chiral catalysis.
Biology:
- Investigated for its potential as a biochemical probe to study
Properties
CAS No. |
1955505-53-9 |
---|---|
Molecular Formula |
C7H16ClNO |
Molecular Weight |
165.7 |
Purity |
95 |
Origin of Product |
United States |
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